molecular formula C24H16Br2N2O2S B4942860 2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B4942860
M. Wt: 556.3 g/mol
InChI Key: VCBNWOXFFRIHGZ-CIAFOILYSA-N
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Description

2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that includes bromine atoms, a thiazole ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one: Similar in structure but with different substituents or functional groups.

    Thiazole-based compounds: Share the thiazole ring but differ in other structural elements.

    Benzimidazole derivatives: Contain the benzimidazole moiety but vary in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-2-[[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2N2O2S/c1-14-6-8-15(9-7-14)13-30-22-17(25)10-16(11-18(22)26)12-21-23(29)28-20-5-3-2-4-19(20)27-24(28)31-21/h2-12H,13H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNWOXFFRIHGZ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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